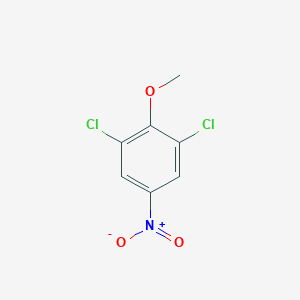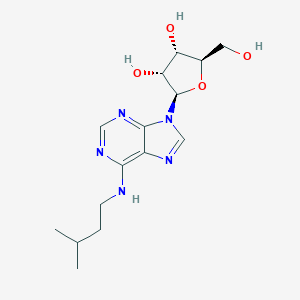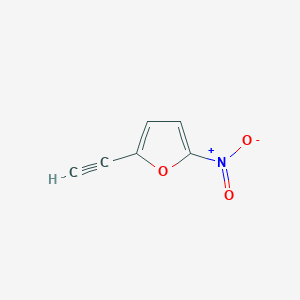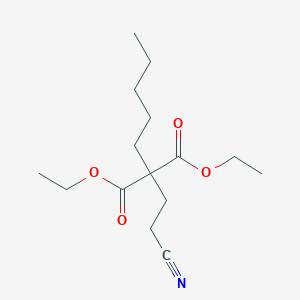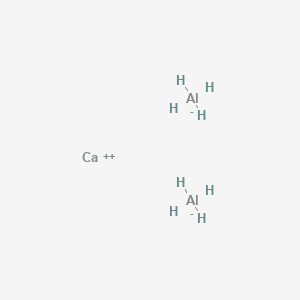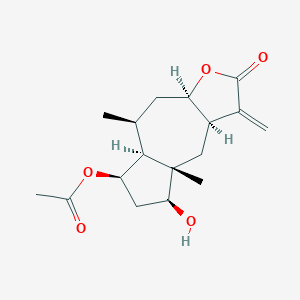
Stevin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. The compound, also known as 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone, was first synthesized in the 1970s and has since been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Stevin is not fully understood, but it is believed to act through multiple pathways. Stevin has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis through the activation of caspases. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Stevin has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, Stevin has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Stevin in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. Additionally, Stevin has been extensively studied and its biochemical and physiological effects are well-documented. However, a limitation of using Stevin in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Direcciones Futuras
There are numerous future directions for research on Stevin. One area of interest is its potential use in cancer treatment, particularly in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of Stevin and its potential use in the treatment of neurodegenerative diseases. Other areas for future research include the development of more efficient synthesis methods for Stevin and the exploration of its potential use in other research applications.
Conclusion:
In conclusion, Stevin is a synthetic compound that has gained attention in the scientific community due to its potential for use in various research applications. Its well-established synthesis method, documented biochemical and physiological effects, and potential for use in cancer treatment and neurodegenerative disease make it a promising candidate for further research.
Métodos De Síntesis
Stevin is synthesized through a multistep process that involves the reaction of Steviny-5-methyl-1,4-benzoquinone with decylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to produce the final product. The synthesis method of Stevin is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
Stevin has been studied for its potential use in various research applications, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. In vitro studies have shown that Stevin can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, Stevin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
16909-97-0 |
|---|---|
Nombre del producto |
Stevin |
Fórmula molecular |
C17H24O5 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
[(3aR,5S,5aS,6R,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-8-5-12-11(9(2)16(20)22-12)7-17(4)14(19)6-13(15(8)17)21-10(3)18/h8,11-15,19H,2,5-7H2,1,3-4H3/t8-,11+,12+,13+,14-,15+,17+/m0/s1 |
Clave InChI |
JRTIKBMBXBPGNG-WBCZVBSISA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@@H](C[C@@H]3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(CC3(C1C(CC3O)OC(=O)C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



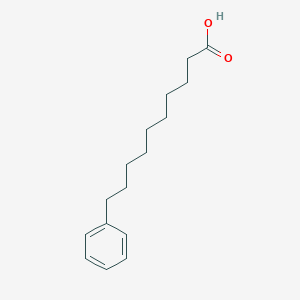
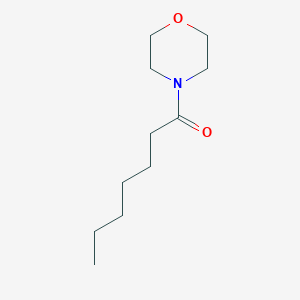
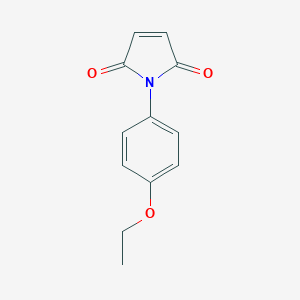
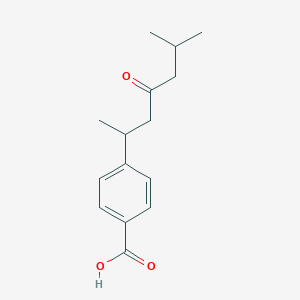
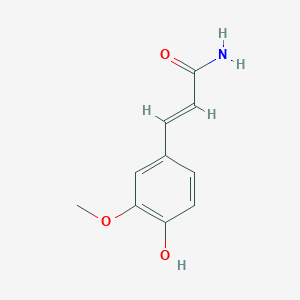
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)
